4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
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Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with three methyl groups, making it a unique structure with specific chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine function, which are crucial for various cellular processes . .
Result of Action
The compound’s action results in the inhibition of ENTs, thereby affecting nucleotide synthesis and adenosine function . This could potentially have implications in the treatment of conditions where these processes are dysregulated.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from competitive inhibition to allosteric modulation .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine on cellular function in in vitro or in vivo studies have not been extensively studied. Related compounds have shown changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Related compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have shown effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have shown interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
Related compounds have shown targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under suitable conditions, often using a solvent like ethanol and a catalyst such as palladium on carbon (Pd/C).
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Pyrimidine Ring Formation: : The next step is the construction of the pyrimidine ring. This can be done by reacting 2,4,5-trimethylpyrimidine with the piperazine intermediate. The reaction typically requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
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Final Coupling: : The final step involves coupling the piperazine intermediate with the pyrimidine ring. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents include nucleophiles like amines or thiols.
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Oxidation and Reduction: : The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4), while reduction can be done using hydrogen gas (H2) in the presence of a palladium catalyst.
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Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : The compound is studied for its potential biological activity, including interactions with various enzymes and receptors. It can serve as a lead compound in drug discovery.
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Medicine: : Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new medications targeting neurological and psychiatric disorders.
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Industry: : It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler structure lacking the pyrimidine ring, used in similar research contexts.
2,5,6-trimethylpyrimidine: Lacks the piperazine and fluorophenyl groups, used in different chemical syntheses.
4-(4-chlorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine: Similar structure with a chlorine atom instead of fluorine, used for comparative studies in chemical and biological research.
Uniqueness
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to the combination of its fluorophenyl, piperazine, and pyrimidine moieties. This combination imparts specific chemical properties, such as enhanced binding affinity and stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-6-4-15(18)5-7-16/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDJHBTEWWENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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